![molecular formula C8H12Cl2FN3 B6351081 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride CAS No. 1417357-38-0](/img/structure/B6351081.png)
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride
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Overview
Description
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride (2-Cl-DEFP) is an organic compound with a molecular formula of C6H11ClFN2. It is a white crystalline solid with a melting point of 169-171°C. 2-Cl-DEFP is used as a reagent for the synthesis of a variety of organic compounds, and has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals and materials. It has also been studied for its potential applications in biochemistry, as a catalyst for organic reactions, and as a fluorescent probe for the detection and quantification of biomolecules.
Mechanism of Action
Target of Action
It’s structurally similar compound, 5-chloro-n2-[(1s)-1-(5-fluoropyrimidin-2-yl)ethyl]-n4-(5-methyl-1h-pyrazol-3-yl)pyrimidine-2,4-diamine, is known to inhibit the jak2 kinase .
Mode of Action
It can be inferred from the structurally similar compound that it may interact with its target protein (like jak2 kinase) and inhibit its function .
Biochemical Pathways
Given its potential inhibition of jak2 kinase, it may affect the jak-stat signaling pathway .
Result of Action
Based on its potential inhibition of jak2 kinase, it may lead to the disruption of jak-stat signaling, which could have various downstream effects depending on the cellular context .
Advantages and Limitations for Lab Experiments
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easy to synthesize and purify. It is also a relatively inexpensive reagent, making it a cost-effective choice for laboratory use. However, this compound can be toxic if ingested or inhaled in large quantities, and should be handled with care.
Future Directions
The potential applications of 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride in scientific research are numerous. It has been studied for its potential use in drug synthesis, materials science, and biochemistry. It may also have potential applications in the development of new therapeutic agents, as well as in the detection and quantification of biomolecules. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as to identify any potential risks associated with its use.
Synthesis Methods
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine hydrochloride is synthesized in a two-step process, beginning with the reaction of 2-chloro-5-fluoropyrimidine and diethyl amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to form the desired product, this compound.
properties
IUPAC Name |
2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClFN3.ClH/c1-3-13(4-2)7-6(10)5-11-8(9)12-7;/h5H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYFPVQQUJODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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